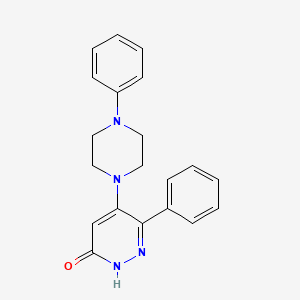

6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

3-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-19-15-18(20(22-21-19)16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHXULRIRWQNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyridazinones

are a class of organic compounds derived from pyridazine, a heterocyclic compound with two nitrogen atoms in its six-membered ring. Pyridazinones have been found to exhibit a wide range of pharmacological activities. For example, they have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic properties. The mechanism of action of these compounds often involves their capacity to inhibit certain biochemical processes, such as calcium ion influx, which is required for the activation of platelet aggregation.

Phenylpiperazines

are a class of compounds that contain a piperazine ring substituted with a phenyl group. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents. Indole derivatives, which are structurally similar to phenylpiperazines, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

6-Phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by diverse research findings and data.

- Molecular Formula : C20H20N4O

- CAS Number : 98896-30-1

- Melting Point : 268-272 °C

- Structure : The compound features a pyridazinone core with phenyl and piperazine substituents, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyridazinone ring followed by the introduction of the phenylpiperazine moiety. Detailed methods for synthesizing related pyridazinone derivatives have been documented, highlighting their potential cardiotonic activity .

Cardiotonic Activity

Research has shown that derivatives of pyridazinones exhibit significant cardiotonic effects. In studies comparing these compounds to established cardiotonic agents like levosimendan, certain derivatives demonstrated promising results in isolated heart assays .

Proteasome Inhibition

Recent findings indicate that this compound may act as a proteasome inhibitor. A study identified novel organic inhibitors through virtual screening and in vitro tests, suggesting that this compound could interfere with proteasomal activity, which is crucial for cellular protein regulation .

Case Studies

- Cardiotonic Studies : A series of experiments involved testing various pyridazinone derivatives for their effects on isolated perfused toad hearts. Compound 5a from a related study emerged as particularly effective, indicating that structural modifications can enhance biological activity .

- Proteasome Inhibition : In a comprehensive screening process, compounds similar to this compound were evaluated for their ability to inhibit the mammalian proteasome. The results suggested potential therapeutic applications in cancer treatment due to the role of proteasomes in regulating cell cycle and apoptosis .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 336.40 g/mol |

| Melting Point | 268–272 °C |

| Solubility | Soluble in DMSO |

| CAS Number | 98896-30-1 |

| Biological Activities | Cardiotonic, Proteasome Inhibitor |

Scientific Research Applications

Cardiovascular Agents

The compound has been identified as a crucial structural component in the development of various cardioactive agents. It is associated with several derivatives that have shown promise in clinical settings, including:

- Imazodan

- Pimobendan

- Levosimendan

These compounds exhibit potent inotropic and vasodilatory effects, making them suitable for treating heart failure and other cardiovascular conditions. For instance, research indicates that derivatives of 6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone can significantly inhibit platelet aggregation, thereby reducing the risk of thrombotic events .

Antimicrobial Activity

Recent studies have demonstrated that pyridazinone derivatives possess antimicrobial properties. The structural features of this compound contribute to its efficacy against various bacterial strains. This highlights its potential as a lead compound for developing new antibiotics .

Antitumor Properties

Research has indicated that pyridazinone derivatives can exhibit significant antitumor activity. A study focused on the synthesis of new pyridazino[4,5-b]indoles, which are structurally related to this compound, reported promising results against different cancer cell lines .

Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Experimental studies revealed that at specific concentrations, it can significantly reduce corrosion rates, demonstrating its utility in protecting metal surfaces from corrosive agents .

Quantum Chemical Studies

The compound's interaction with metal surfaces has been supported by quantum chemical calculations, which help elucidate the mechanisms behind its inhibitive action. These studies provide insights into the electronic properties of the compound and its adsorption behavior on metal surfaces .

Data Tables

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| Cardiovascular Agents | Imazodan, Pimobendan, Levosimendan | Potent inotropic effects; reduces platelet aggregation |

| Antimicrobial Activity | Various Pyridazinones | Effective against multiple bacterial strains |

| Antitumor Properties | Pyridazino[4,5-b]indoles | Significant activity against cancer cell lines |

| Corrosion Inhibition | This compound | Reduces corrosion rates; effective at higher concentrations |

Case Study 1: Cardioactive Agents

A review highlighted the synthesis and pharmacological evaluation of various pyridazinone derivatives, emphasizing their role in developing new cardiovascular drugs. The study found that compounds derived from this compound exhibited superior antiaggregatory effects compared to standard treatments like CI-930 .

Case Study 2: Corrosion Studies

An experimental study assessed the performance of this compound as a corrosion inhibitor in hydrochloric acid solutions. Results showed an inhibition efficiency reaching up to 61% at optimal concentrations, indicating its potential use in industrial applications .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

2.2 Piperazine vs. Piperidine Substituents

- 2-(3,4-Dichlorobenzyl)-6-Phenyl-5-Piperidino-3(2H)-Pyridazinone: This analog (MW: 414.3 g/mol, XLogP3: 5.4) features a piperidine ring, which reduces hydrogen-bonding capacity compared to the target compound’s piperazine group. The latter’s additional nitrogen may improve solubility (predicted topological PSA: ~50 vs. 35.9) and receptor interactions .

2.3 Antiplatelet and Cardiotonic Activities

- Dihydropyridazinones (e.g., 97a): Chloroacetamido-substituted derivatives show potent antiplatelet activity (IC50: 0.03 μM), surpassing MCI-154. The target compound’s phenylpiperazino group lacks electron-withdrawing substituents, suggesting divergent activity profiles .

- Emorfazone: A clinically used pyridazinone (4-ethoxy-2-methyl-5-morpholino) for inflammation.

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

- Solubility : The target compound’s higher molecular weight and XLogP3 compared to PPD suggest reduced aqueous solubility but improved membrane permeability, a trade-off common in CNS-targeted drugs .

- Metabolic Stability: The 4-phenylpiperazino group may slow hepatic metabolism due to steric hindrance, extending half-life relative to simpler analogs like PPD .

Key Research Findings

Structural-Activity Relationship (SAR): Substitution at position 6 with aromatic groups (e.g., phenyl) enhances cardiotonic activity, while position 5 modifications influence receptor selectivity . Piperazine rings improve solubility and neurotransmitter receptor binding compared to piperidine or morpholino groups .

Biological Potency: The absence of electron-withdrawing groups (e.g., fluorine, nitro) on the target compound’s piperazine ring may limit anti-inflammatory potency compared to Compound 21 . The bulky 4-phenylpiperazino group could mitigate cardiotonic effects seen in 5-methyl analogs but introduce novel analgesic or anxiolytic activities .

Comparative Efficacy: vs. vs. MCI-154: While MCI-154 excels in antiplatelet activity, the target compound’s structure aligns more closely with cardiotonic agents like PPD .

Q & A

Q. What are the established synthetic routes for 6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone, and how can reaction conditions be optimized for purity?

The synthesis typically involves multi-step reactions, including condensation of phenylpiperazine derivatives with activated pyridazinone precursors. Key steps include nucleophilic substitution at the pyridazinone core and purification via recrystallization or column chromatography. Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1.2 for amine coupling), using catalysts like triethylamine, and controlling reaction temperatures (e.g., reflux in ethanol at 80°C). Purity (>98%) is achieved through repeated crystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are employed to characterize the structure of this compound derivatives?

Structural characterization relies on H/C NMR for verifying substituent positions, FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm), and X-ray crystallography for determining molecular conformation. Hirshfeld surface analysis can further elucidate intermolecular interactions, such as hydrogen bonding (N–H···O) and π-π stacking, critical for stability .

Q. What in vitro biological assays are commonly used to evaluate the pharmacological potential of pyridazinone derivatives?

Standard assays include:

- Platelet aggregation inhibition : Measured using ADP-induced aggregation in platelet-rich plasma, with IC values calculated against reference drugs like aspirin .

- Anti-inflammatory activity : Assessed via carrageenan-induced rat paw edema models, comparing edema reduction percentages .

- Analgesic effects : Evaluated using acetic acid-induced writhing tests in mice .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of novel pyridazinone derivatives with enhanced biological activity?

SAR studies focus on modifying substituents at positions 5 (piperazino group) and 6 (phenyl group) of the pyridazinone core. For example:

- Electron-withdrawing groups (e.g., Cl) at the phenylpiperazine moiety enhance platelet aggregation inhibition (IC < 10 μM) .

- Substitution with 3-chlorophenyl in the hydrazone side chain improves anti-inflammatory activity (up to 60% edema reduction) . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict bioactivity trends .

Q. What computational approaches are utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Quantum-chemical calculations : Density Functional Theory (DFT) optimizes molecular geometry and identifies reactive sites (e.g., electrophilic C5 position) .

- Molecular docking : Simulates binding to targets like cyclooxygenase-2 (COX-2) or platelet receptors, highlighting hydrogen bonds with Arg120 or hydrophobic interactions with Phe518 .

- Molecular dynamics (MD) : Assesses stability of ligand-target complexes over 100 ns simulations .

Q. How do researchers address contradictory findings in the biological activity data of structurally similar pyridazinone analogs?

Contradictions (e.g., a derivative showing potent antiplatelet activity but weak anti-inflammatory effects) are resolved by:

- Assay standardization : Ensuring consistent cell lines (e.g., human vs. murine) and agonist concentrations.

- Pharmacokinetic profiling : Measuring bioavailability or metabolic stability to explain in vivo/in vitro disparities.

- Target specificity screening : Using kinase profiling panels to identify off-target effects .

Q. What strategies are employed to improve the synthetic yield of this compound while minimizing by-product formation?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, improving yield by 20% .

- Flow chemistry : Enhances mixing efficiency and heat transfer for exothermic steps (e.g., nitro reduction).

- Green solvents : Replaces dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. How does the introduction of electron-withdrawing or electron-donating groups at specific positions on the pyridazinone core influence its bioactivity profile?

- C5 position (piperazino group) : Electron-withdrawing substituents (e.g., -CF) increase COX-2 selectivity (IC = 0.8 μM vs. 5.2 μM for COX-1) .

- C6 position (phenyl group) : Electron-donating groups (e.g., -OCH) enhance vasorelaxant activity by 40% via NO release modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.